3-(Ethyl(4-formylphenyl)amino)propanenitrile 3-(Ethyl(4-formylphenyl)amino)propanenitrile
Brand Name: Vulcanchem
CAS No.: 27914-15-4
VCID: VC3725029
InChI: InChI=1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3
SMILES: CCN(CCC#N)C1=CC=C(C=C1)C=O
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

3-(Ethyl(4-formylphenyl)amino)propanenitrile

CAS No.: 27914-15-4

Cat. No.: VC3725029

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethyl(4-formylphenyl)amino)propanenitrile - 27914-15-4

Specification

CAS No. 27914-15-4
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 3-(N-ethyl-4-formylanilino)propanenitrile
Standard InChI InChI=1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3
Standard InChI Key SGTAWMQTFNSGLW-UHFFFAOYSA-N
SMILES CCN(CCC#N)C1=CC=C(C=C1)C=O
Canonical SMILES CCN(CCC#N)C1=CC=C(C=C1)C=O

Introduction

3-(Ethyl(4-formylphenyl)amino)propanenitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It belongs to the class of nitriles and is recognized for its potential applications in organic synthesis, therapeutic research, and industrial processes.

Synthesis and Preparation Methods

The synthesis of 3-(Ethyl(4-formylphenyl)amino)propanenitrile typically involves the reaction of 4-formylbenzonitrile with ethylamine under controlled conditions. This reaction is often facilitated by a catalyst such as trichlorophosphate. Industrial production follows similar synthetic routes but on a larger scale, utilizing large reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions

3-(Ethyl(4-formylphenyl)amino)propanenitrile undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides and carboxylic acids.

  • Reduction: Reduction reactions, facilitated by agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), convert the nitrile group to an amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups using nucleophiles like amines or alcohols.

Scientific Research Applications

3-(Ethyl(4-formylphenyl)amino)propanenitrile has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the production of specialty chemicals and materials.

Overview

The biological activity of 3-(Ethyl(4-formylphenyl)amino)propanenitrile involves interactions with specific molecular targets and pathways. Preliminary studies suggest potential anti-inflammatory and anticancer properties.

Research Findings

  • Anticancer Activity: In vitro studies indicate that this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

  • Anti-inflammatory Effects: Demonstrated ability to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

  • Enzyme Interaction: The compound can bind to specific enzymes, altering their activity and contributing to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Methyl(4-formylphenyl)amino)propanenitrileMethyl group instead of ethylModerate anticancer properties
3-(Propyl(4-formylphenyl)amino)propanenitrilePropyl groupSimilar anti-inflammatory effects
3-(Butyl(4-formylphenyl)amino)propanenitrileButyl groupLesser potency compared to ethyl variant

The ethyl group in 3-(Ethyl(4-formylphenyl)amino)propanenitrile enhances its solubility and bioavailability, contributing to its superior efficacy in biological assays compared to other analogs.

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